molecular formula C20H17FN2O B8469773 N-(3-Fluoro-benzyl)-2-(4-pyridin-2-yl-phenyl)-acetamide CAS No. 897015-63-3

N-(3-Fluoro-benzyl)-2-(4-pyridin-2-yl-phenyl)-acetamide

Cat. No. B8469773
Key on ui cas rn: 897015-63-3
M. Wt: 320.4 g/mol
InChI Key: ODSYHNMMJCLPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980890B2

Procedure details

(4-Pyridin-2-yl-phenyl)-acetic acid (0.2 gm, 0.9 mmole), 3-fluorobenzylamine (0.14 ml, 1.1 mmole), PyBOP (0.57 gm, 1.1 mmole), and DIEA (0.36 ml, 2.2 mmole) was dissolved in DMF stirred overnight, the reaction mixture was then poured into water, solid was collected by filtration, re-crystallized using water-methanol. (0.13 gm, 45%); H1-NMR INOVA-500 (DMSO d6) δ 3.563 (s, 2H), 4.305 (d, J=6.0 Hz, 2H), 7.032-7.095 (m, 3H), 7.332-7.360 (m, 2H), 7.404 (d, J=8.0 Hz, 2H), 7.874 (t, J=7.0 Hz, 1H), 7.948 (d, J=8.0 Hz, 1H), 8.034 (d, J=8.0 Hz, 2H), 8.659 (d, J=4 Hz, 2H). MS (m/z) 321.2 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=O)=[CH:9][CH:8]=1.[F:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][CH:25]=1)[CH2:21][NH2:22].C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C=O)C.O>[F:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][CH:25]=1)[CH2:21][NH:22][C:14](=[O:16])[CH2:13][C:10]1[CH:9]=[CH:8][C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.14 mL
Type
reactant
Smiles
FC=1C=C(CN)C=CC1
Name
Quantity
0.57 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
0.36 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
re-crystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC=1C=C(CNC(CC2=CC=C(C=C2)C2=NC=CC=C2)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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